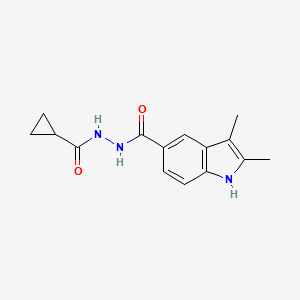
N'-(cyclopropylcarbonyl)-2,3-dimethyl-1H-indole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(cyclopropylcarbonyl)-2,3-dimethyl-1H-indole-5-carbohydrazide is a complex organic compound characterized by a cyclopropylcarbonyl group attached to a 2,3-dimethyl-1H-indole-5-carbohydrazide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(cyclopropylcarbonyl)-2,3-dimethyl-1H-indole-5-carbohydrazide typically involves multiple steps. One common method includes the cyclopropanation of an alkene using carbenoid reagents, such as in the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple are used . Another approach involves the use of diazo compounds, which react with olefins to form cyclopropanes through a 1,3-dipolar cycloaddition followed by denitrogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of metal catalysts, such as rhodium or palladium, can enhance the efficiency of these reactions .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(cyclopropylcarbonyl)-2,3-dimethyl-1H-indole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or lithium aluminum hydride as nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N’-(cyclopropylcarbonyl)-2,3-dimethyl-1H-indole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-(cyclopropylcarbonyl)-2,3-dimethyl-1H-indole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane derivatives: Compounds like cyclopropylamine and cyclopropylcarbinol share the cyclopropane ring structure.
Indole derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole core structure.
Uniqueness
N’-(cyclopropylcarbonyl)-2,3-dimethyl-1H-indole-5-carbohydrazide is unique due to the combination of the cyclopropylcarbonyl group and the 2,3-dimethyl-1H-indole-5-carbohydrazide structure. This unique combination imparts specific chemical properties and potential biological activities that are not found in other similar compounds .
Propriétés
Formule moléculaire |
C15H17N3O2 |
|---|---|
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
N'-(cyclopropanecarbonyl)-2,3-dimethyl-1H-indole-5-carbohydrazide |
InChI |
InChI=1S/C15H17N3O2/c1-8-9(2)16-13-6-5-11(7-12(8)13)15(20)18-17-14(19)10-3-4-10/h5-7,10,16H,3-4H2,1-2H3,(H,17,19)(H,18,20) |
Clé InChI |
ZMGCHZGSQDCKST-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC2=C1C=C(C=C2)C(=O)NNC(=O)C3CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B15109782.png)
![Propanoic acid, 2-[(4-chlorophenyl)thio]-, methyl ester](/img/structure/B15109792.png)
![1-(1H-benzimidazol-2-yl)-3-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-pyrazol-5-ol](/img/structure/B15109798.png)
![1-Benzimidazolyl-3-[4-(3-benzimidazolyl-2-hydroxypropoxy)phenoxy]propan-2-ol](/img/structure/B15109802.png)
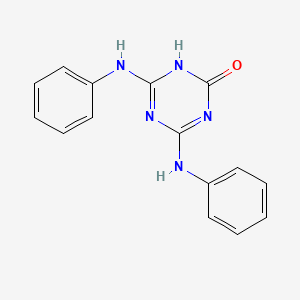
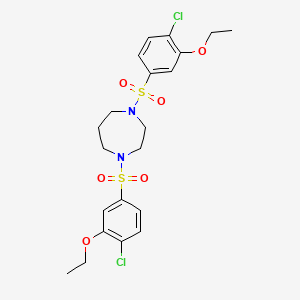
![3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-fluorophenyl)propanamide](/img/structure/B15109820.png)

![3-[(4-bromobenzyl)sulfanyl]-5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B15109835.png)
![6-imino-11-methyl-N-(2-methylpropyl)-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15109837.png)
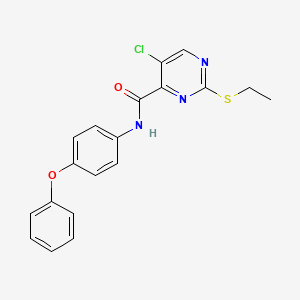
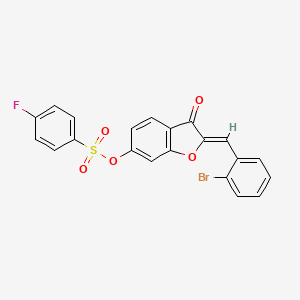
![N'-[(2-fluorophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide](/img/structure/B15109850.png)

